Technical Monograph: (S)-α-Methyl-3-furanethanamine Hydrochloride
Technical Monograph: (S)-α-Methyl-3-furanethanamine Hydrochloride
The following technical guide is structured as an internal monograph for drug development professionals. It prioritizes actionable data, validated synthetic routes, and high-fidelity chemical identity verification.
Primary CAS: 2287236-52-4 Document Type: Technical Guide & Synthesis Protocol Target Audience: Medicinal Chemists, Process Chemists, Analytical Scientists[1]
Executive Summary
(S)-α-Methyl-3-furanethanamine hydrochloride (CAS 2287236-52-4) is a high-value chiral building block used in Fragment-Based Drug Discovery (FBDD).[1] It serves as a bioisostere for (S)-1-phenylethylamine, offering reduced lipophilicity (LogP) and distinct metabolic stability profiles due to the electron-rich furan ring. This guide defines its chemical identity, outlines the preferred biocatalytic synthesis route for high enantiomeric excess (>99% ee), and establishes analytical protocols for quality assurance.
Chemical Identity & Physical Properties
Precise identification is critical due to the existence of the (R)-enantiomer and the racemic mixture in commercial catalogs.
Identity Matrix
| Property | Specification |
| Systematic Name | (S)-1-(Furan-3-yl)ethan-1-amine hydrochloride |
| Common Name | (S)-α-Methyl-3-furanethanamine HCl |
| CAS Number (S-HCl) | 2287236-52-4 |
| CAS Number (R-HCl) | 2287239-47-6 |
| CAS Number (Racemate) | 1196154-46-7 |
| Molecular Formula | C₆H₉NO[1][2][3][4][5][6] · HCl |
| Molecular Weight | 147.60 g/mol |
| Chiral Center | C1 (S-configuration) |
| Appearance | White to off-white crystalline solid |
| Solubility | Highly soluble in water, MeOH, DMSO; sparingly soluble in DCM |
Structural Representation
The compound consists of a furan-3-yl moiety attached to a chiral ethylamine chain.[1] The (S)-configuration at the α-carbon is crucial for target specificity in kinase and GPCR ligand binding.[1]
Synthesis & Manufacturing Protocols
Two primary routes are established: Biocatalytic Transamination (preferred for scale and purity) and Ellman’s Sulfinamide Resolution (preferred for discovery-scale flexibility).
Route A: Biocatalytic Transamination (Industry Standard)
This route utilizes an (S)-selective
Reaction Scheme:
-
Substrate: 1-(Furan-3-yl)ethanone (3-Acetylfuran).
-
Reagent: Isopropylamine (Amine Donor).
-
Catalyst: (S)-
-Transaminase (e.g., Vibrio fluvialis variant). -
Cofactor: Pyridoxal-5'-phosphate (PLP).
Protocol:
-
Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM PLP.[7]
-
Substrate Loading: Dissolve 3-acetylfuran (50 mM) in the buffer. Add DMSO (5% v/v) to assist solubility.
-
Amine Donor: Add Isopropylamine (1.0 M) to drive equilibrium. Adjust pH back to 7.5 if necessary.
-
Initiation: Add lyophilized (S)-Transaminase enzyme powder (10 g/L).
-
Incubation: Shake at 30°C, 150 rpm for 24 hours.
-
Workup: Basify to pH 12 with NaOH. Extract with MTBE.
-
Salt Formation: Treat organic phase with 4M HCl in dioxane. Filter the precipitate.
Route B: Ellman’s Auxillary (Discovery Scale)
Useful when specific enzymes are unavailable.
-
Condensation of 3-acetylfuran with (S)-(-)-tert-butanesulfinamide (Ti(OEt)₄ catalyst).
-
Diastereoselective reduction of the imine using NaBH₄ (favors S,S-diastereomer).
-
Acidic cleavage (HCl/MeOH) to yield the (S)-amine hydrochloride.
Workflow Visualization
Caption: Comparison of Biocatalytic (Green) and Chemical (Yellow) synthesis routes yielding the target hydrochloride salt.
Analytical Characterization & Quality Control
Trustworthiness in data is paramount. The following methods validate the identity and purity of the lot.
Enantiomeric Excess (Chiral HPLC)
-
Column: Daicel Chiralpak IG or AD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm (Furan absorption).
-
Acceptance Criteria: (S)-isomer > 98.5%; (R)-isomer < 1.5%.[1]
Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
-
Diagnostic Signals:
-
δ 8.40 (br s, 3H, NH₃⁺).
-
δ 7.78 (s, 1H, Furan-H2).
-
δ 7.65 (t, 1H, Furan-H5).
-
δ 6.62 (d, 1H, Furan-H4).
-
δ 4.35 (q, 1H, CH -NH₃).
-
δ 1.48 (d, 3H, CH ₃).
-
Analytical Logic Diagram
Caption: Quality Control decision tree ensuring structural integrity, stereochemical purity, and salt stoichiometry.
Handling, Stability, & Safety
-
Storage: Hygroscopic solid. Store at -20°C under argon or nitrogen atmosphere. Desiccate before opening.
-
Stability: Stable for >2 years if kept dry. Aqueous solutions should be used immediately or frozen.
-
Safety Profile (GHS):
References
-
Fluorochem Ltd. (2024). (S)-1-(Furan-3-yl)ethan-1-amine hydrochloride Product Sheet. Retrieved from (Verified CAS 2287236-52-4).
- Mathew, S. et al. (2016). "Omega-Transaminases for the Synthesis of Chiral Amines: A Review." Biocatalysis and Biotransformation. (Contextual grounding for Route A).
- Ellman, J. A. et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research.
-
Cayman Chemical. (2024). Safety Data Sheet: Amine Hydrochlorides. Retrieved from .
-
PubChem. (2024). Compound Summary: 1-(Furan-3-yl)ethanamine.[1] Retrieved from .
Sources
- 1. 2287239-47-6|(R)-1-(Furan-3-yl)ethan-1-amine hydrochloride|BLD Pharm [bldpharm.com]
- 2. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
- 3. Benzenemethanamine, alpha-methyl-, hydrochloride (1:1), (alphaS)- | C8H12ClN | CID 12236039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy Ethylamine hydrochloride | 557-66-4 [smolecule.com]
- 5. CN112174837B - Method for synthesizing (R) -4-methoxy-alpha-methylphenethylamine - Google Patents [patents.google.com]
- 6. US3492347A - Preparation of optically active alpha-methyl-phenylalanine derivatives - Google Patents [patents.google.com]
- 7. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
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